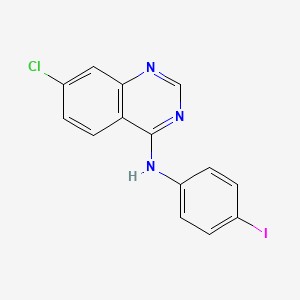

7-氯-N-(4-碘苯基)喹唑啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline is a heterocyclic compound that consists of two fused six-membered rings, a benzene ring and a pyrimidine ring . It’s an important scaffold in medicinal chemistry and is present in many pharmacologically active compounds .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of anthranilic acid derivatives with various reagents . For example, a common approach involves the coupling of anthranilic acid derivatives with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization to form quinazolinones .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can vary greatly depending on the substituents attached to the quinazoline ring . The presence and position of these substituents can significantly influence the biological activity of the compounds .Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including aza-Diels-Alder reactions and imino-Diels-Alder reactions . These reactions can be used to synthesize a wide range of quinazoline derivatives with different biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their structure. For example, the presence of different substituents can influence properties such as solubility, stability, and reactivity .科学研究应用

- Quinazoline derivatives, including erlotinib, gefitinib, afatinib, lapatinib, and vandetanib , have been approved for clinical use in antitumor therapy. These compounds target specific molecular pathways and exhibit promising results against bladder cancer .

- The 4(3H)-quinazolinone scaffold is frequently encountered in heterocyclic chemistry. It has broad applications, including antimalarial activity .

- Carbamate ester derivatives of quinazolines also exhibit therapeutic actions, including hypnotic and parasympathomimetic effects .

Antitumor Activity

Antimalarial Potential

Central Nervous System (CNS) Disorders

Building Blocks for Alkaloids

PI3Kα Inhibition

Other Pharmacological Properties

作用机制

Target of Action

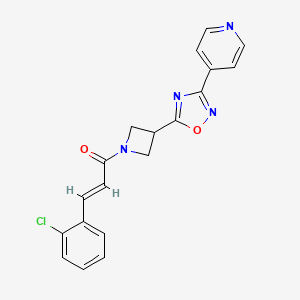

The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

7-chloro-N-(4-iodophenyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .

Biochemical Pathways

The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .

Result of Action

The result of the action of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .

安全和危害

未来方向

属性

IUPAC Name |

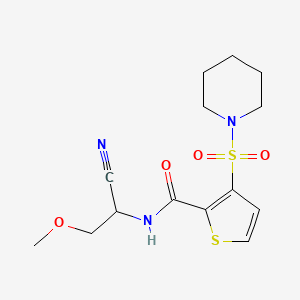

7-chloro-N-(4-iodophenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVVPGKGCDHOED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(4-iodophenyl)quinazolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2366018.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)

![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)